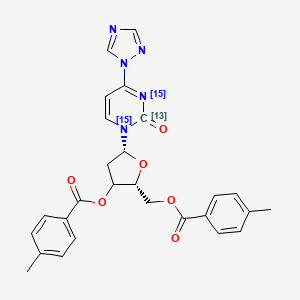![molecular formula C23H30O3 B13859868 (13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)
(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal is a synthetic steroidal compound. It is an intermediate in the synthesis of various steroidal drugs, including Gestrinone, which is known for its antiestrogenic and antiprogestogenic properties . This compound is characterized by its complex structure, which includes multiple rings and functional groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal involves several steps. One common method includes the protection of the ketone group using ethylene glycol to form the ketal. This is typically achieved through a transketalation reaction, where the ketone reacts with ethylene glycol in the presence of an acid catalyst . The reaction conditions often involve refluxing the mixture to drive the equilibrium towards the formation of the ketal.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity. The use of large-scale reactors and continuous flow processes can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. This can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of steroidal drugs and other complex organic molecules.
Biology: The compound is used in studies related to hormone regulation and receptor interactions.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal involves its interaction with hormone receptors. As an intermediate in the synthesis of steroidal drugs, it contributes to the modulation of estrogen and progesterone receptors. The molecular targets include the estrogen receptor (ER) and progesterone receptor (PR), where it can act as an antagonist, blocking the effects of natural hormones .
Comparación Con Compuestos Similares
17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal can be compared with other similar compounds, such as:
Estra-5(10),9(11)-diene-3,17-dione cyclic 3-(1,2-ethanediyl acetal): This compound shares a similar structure but lacks the ethynyl and hydroxy groups.
(17Beta)-17-Hydroxy-17-methyl-estra-5(10),9(11)-dien-3-one Cyclic 1,2-Ethanediyl Acetal: This compound is another close analog, differing mainly in the position and type of functional groups.
The uniqueness of 17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal lies in its specific functional groups, which confer distinct chemical properties and biological activities.
Propiedades
Fórmula molecular |
C23H30O3 |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol |
InChI |
InChI=1S/C23H30O3/c1-3-21-10-7-18-17-8-12-23(25-13-14-26-23)15-16(17)5-6-19(18)20(21)9-11-22(21,24)4-2/h2,7,19-20,24H,3,5-6,8-15H2,1H3/t19?,20-,21-,22-/m0/s1 |
Clave InChI |
JVAXHHMFOCPTOZ-JTGDWONASA-N |
SMILES isomérico |
CC[C@]12CC=C3C([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC5(C4)OCCO5 |
SMILES canónico |
CCC12CC=C3C(C1CCC2(C#C)O)CCC4=C3CCC5(C4)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


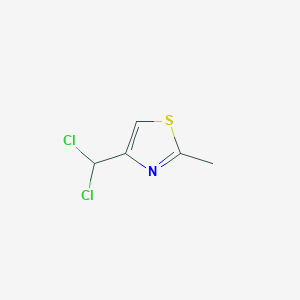
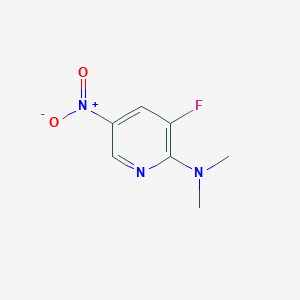
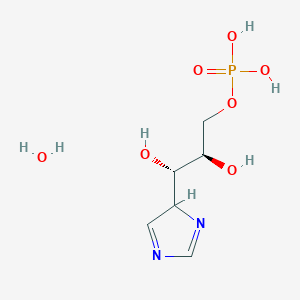
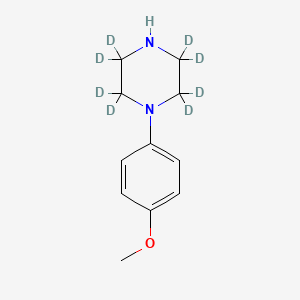
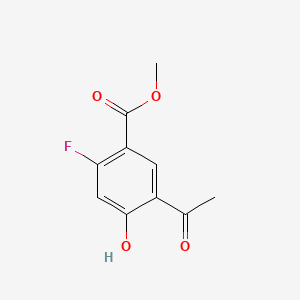
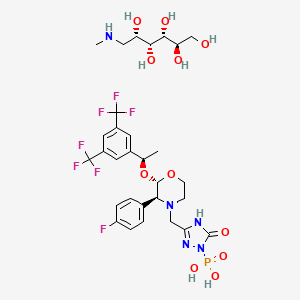
![3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13859819.png)
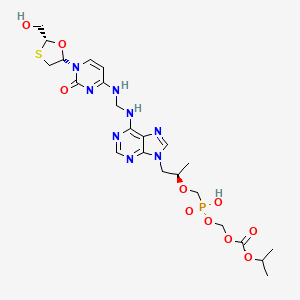
![N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13859840.png)
![2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B13859844.png)
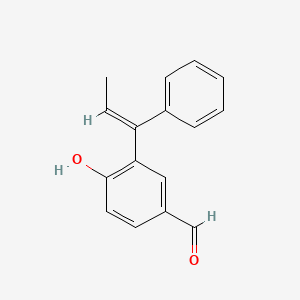
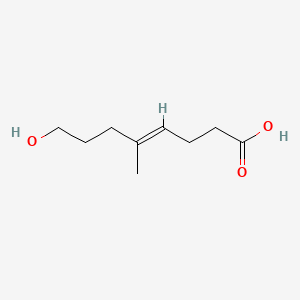
![2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13859862.png)
